Trimebutine Maleate

Description

See also: Trimebutine (has active moiety).

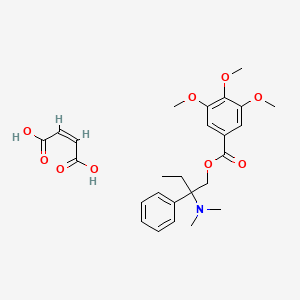

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRLGULMGJGKGI-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046017 | |

| Record name | Trimebutine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34140-59-5, 58997-92-5, 58997-91-4 | |

| Record name | Trimebutine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34140-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (-)-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (+)-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimebutine maleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034140595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimebutine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1-ethyl-1-phenyl-2-(3,4,5-trimethoxybenzoyloxy)ethyl]dimethylammonium hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEBUTINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A051GM4YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKM38HXX5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4XZJ9GX7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimebutine Maleate mechanism of action on opioid receptors

An In-depth Technical Guide to the Mechanism of Action of Trimebutine Maleate on Opioid Receptors

Introduction

This compound is a multifaceted pharmacological agent primarily utilized for the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2][3] Its clinical efficacy stems from a complex mechanism of action that extends beyond simple antispasmodic activity. A core component of its pharmacological profile is its interaction with the endogenous opioid system within the gastrointestinal tract. Unlike classical opioids, trimebutine exhibits a unique modulatory effect, normalizing gut motility by acting as a weak, non-selective agonist at peripheral opioid receptors.[4][5][6] This document provides a detailed technical examination of trimebutine's mechanism of action on mu (μ), delta (δ), and kappa (κ) opioid receptors, intended for researchers, scientists, and professionals in drug development.

Interaction with Opioid Receptors

Trimebutine and its primary active metabolite, N-monodesmethyl-trimebutine (nor-trimebutine), exert their effects by binding to and activating all three major subtypes of opioid receptors (μ, δ, and κ) located on neurons of the myenteric plexus and on smooth muscle cells within the gut wall.[2][6][7][8] This interaction is characterized as a weak agonism, meaning it activates the receptors but with lower intrinsic efficacy than endogenous ligands or classical opioid agonists like morphine.[1][4][9] This activity is predominantly peripheral, which minimizes central nervous system side effects commonly associated with opioid analgesics.

The functional outcome of this interaction is a notable "dual effect" on gastrointestinal motility. Trimebutine can either stimulate or inhibit contractility depending on the pre-existing physiological state of the gut and the drug concentration.[1][4]

-

At lower concentrations (10⁻⁸ to 10⁻⁷ M): Trimebutine enhances intestinal motility. This is achieved by inhibiting norepinephrine release from adrenergic neurons via presynaptic μ-opioid receptors. The reduction in adrenergic inhibition allows for increased acetylcholine release, leading to smooth muscle contraction.[10]

-

At higher concentrations (10⁻⁶ to 10⁻⁵ M): The drug inhibits motility. This effect is mediated by the activation of μ- and κ-opioid receptors on cholinergic neurons, which suppresses the release of acetylcholine, resulting in muscle relaxation.[1][10]

This concentration-dependent, modulatory action allows trimebutine to normalize bowel function, alleviating symptoms of both diarrhea and constipation in IBS patients.

Quantitative Pharmacological Data

The binding affinity and functional potency of trimebutine and its metabolite have been quantified in various preclinical models. The data highlights its non-selective profile and relatively low affinity compared to traditional opioids.

Table 1: Opioid Receptor Binding Affinity (Ki)

| Compound | Receptor Subtype | Ki (µM) | Tissue Source | Notes |

| Trimebutine | Non-selective | 0.18 | Canine Ileum | Ki determined by displacement of [3H]diprenorphine.[11] |

| Des-Met-trimebutine | Non-selective | 0.72 | Canine Ileum | Ki determined by displacement of [3H]diprenorphine.[11] |

Table 2: Relative Affinity of Trimebutine for Opioid Receptor Subtypes

| Receptor Subtype | Relative Affinity (%) | Tissue Source | Method |

| μ (mu) | 44 | Canine Ileum | Competition binding assay vs. selective ligands.[11] |

| δ (delta) | 30 | Canine Ileum | Competition binding assay vs. selective ligands.[11] |

| κ (kappa) | 26 | Canine Ileum | Competition binding assay vs. selective ligands.[11] |

Table 3: Functional Potency (IC50) in Isolated Tissues

| Compound | Preparation | IC50 (µM) | Effect Measured |

| Trimebutine | Guinea-Pig Ileum | 0.75 | Inhibition of electrically induced twitch response.[7] |

| Trimebutine | Rabbit Vas Deferens | 7.1 | Inhibition of electrically induced twitch response.[7] |

| Trimebutine | Mouse Vas Deferens | 39 | Inhibition of electrically induced twitch response.[7] |

Signaling Pathways

Opioid receptors are canonical G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gi/o. The activation of these receptors by trimebutine initiates a cascade of intracellular events that collectively modulate neuronal excitability and muscle contractility.

-

G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

-

Modulation of Ion Channels: The Gβγ subunit complex dissociates and directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability. Concurrently, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release (e.g., acetylcholine, norepinephrine).[4][12]

Experimental Protocols

The characterization of trimebutine's interaction with opioid receptors involves standard pharmacological assays, including radioligand binding and functional studies in isolated tissues and cell-based systems.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in opioid receptors (e.g., guinea pig brain, canine myenteric plexus) in a buffered solution and centrifuge to isolate cell membranes.[7][11]

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]naloxone, [³H]diprenorphine) and varying concentrations of the unlabeled test compound (trimebutine).[13][14]

-

Separation: Separate bound from unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration that inhibits 50% of the specific binding is the IC50 value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[14]

Isolated Tissue Functional Assay

This ex vivo method assesses the functional effect (agonist or antagonist activity) of a compound on a whole tissue preparation.

Methodology (Guinea Pig Ileum Model):

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated. Attach one end to a force transducer to measure isometric contractions.[7][13]

-

Stimulation: Apply transmural electrical field stimulation to elicit twitch contractions, which are primarily mediated by the release of acetylcholine from enteric neurons.

-

Drug Application: Add cumulative concentrations of trimebutine to the organ bath and record the inhibitory effect on the twitch response.

-

Antagonism: To confirm the involvement of opioid receptors, repeat the experiment in the presence of an opioid antagonist like naloxone and observe any rightward shift in the trimebutine concentration-response curve.[13][15]

-

Data Analysis: Plot the percentage inhibition of the twitch response against the log concentration of trimebutine to determine the IC50 or EC50.

[³⁵S]GTPγS Binding Assay

This is a functional biochemical assay that directly measures G-protein activation, an early event in GPCR signaling.[16][17]

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or from native tissue.

-

Incubation: In a multi-well plate, incubate the membranes with GDP (to ensure G-proteins are in an inactive state), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (trimebutine).[16][18]

-

G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The non-hydrolyzable nature of [³⁵S]GTPγS causes it to remain bound, leading to an accumulation of signal.

-

Termination & Separation: Stop the reaction and separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine potency (EC50) and efficacy (Emax) for G-protein activation.[16]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Trimebutine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. [Mode of action of trimebutine: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. selleckchem.com [selleckchem.com]

- 10. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The action of this compound on gastrointestinal motility is mediated by opiate receptors in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

Trimebutine Maleate: A Multifaceted Modulator of Gastrointestinal Motility

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Trimebutine maleate is a unique spasmolytic agent that functions as a non-competitive antagonist to regulate gastrointestinal motility.[1] Widely used for functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) and functional dyspepsia, its clinical efficacy stems from a complex and multifaceted mechanism of action.[2][3] Unlike typical prokinetic or antispasmodic agents, trimebutine exhibits a dual, regulatory effect, capable of stimulating hypokinetic gut activity and suppressing hyperkinetic conditions.[1][4] This normalizing effect is primarily mediated through its action as an agonist on peripheral µ (mu), δ (delta), and κ (kappa) opioid receptors within the enteric nervous system (ENS).[2][5][6] Furthermore, its activity extends to the modulation of key ion channels in gastrointestinal smooth muscle cells and influencing the release of various gut peptides.[2][7] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on gastrointestinal motility, supported by detailed experimental protocols and data presented for scientific evaluation.

Core Mechanisms of Action

Trimebutine's regulatory effects are not attributed to a single pathway but rather to a synergistic interplay of several mechanisms at the molecular level.

Opioidergic Modulation

The primary mechanism of trimebutine is its function as an agonist at peripheral opioid receptors (µ, δ, and κ) located on the neurons of the enteric nervous system and smooth muscle cells.[6][8] It binds to these receptors with lower affinity than their natural ligands but with significant physiological effect.[1] This interaction is foundational to its dual-action capability:

-

Excitatory Effects: Agonism at µ and δ receptors is generally associated with the stimulation of gut motility.

-

Inhibitory Effects: Agonism at κ receptors is linked to the inhibition of motility and reduction of visceral sensitivity.[9]

By acting on the complete spectrum of peripheral opiate receptors, trimebutine can effectively "reset" or normalize the prevailing motor pattern, rather than simply increasing or decreasing it.[5] This action is particularly effective in preventing stress-induced changes in intestinal motility.[10]

Ion Channel Modulation

Trimebutine directly influences the electrical activity of gastrointestinal smooth muscle cells by modulating various ion channels. This action is concentration-dependent and critical for its spasmolytic and prokinetic effects.[1]

-

Calcium (Ca²⁺) Channels: At higher concentrations (100-300µM), trimebutine inhibits L-type voltage-dependent Ca²⁺ channels.[1] This reduces the influx of extracellular Ca²⁺, which is essential for muscle contraction, thereby leading to smooth muscle relaxation and an antispasmodic effect.[1][7]

-

Potassium (K⁺) Channels: Trimebutine inhibits outward K⁺ currents, including delayed rectifier K⁺ channels and Ca²⁺-dependent K⁺ (BKca) channels.[1] The inhibition of these channels leads to membrane depolarization, which can enhance muscle contractions and contribute to its prokinetic effect at lower concentrations.[11]

Modulation of Gastrointestinal Peptides and Neurotransmitters

Trimebutine also modulates the release of key signaling molecules in the gut. It has been shown to influence the release of peptides such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon.[6][9][12] For instance, it can induce the release of motilin, a peptide known to trigger phase III of the migrating motor complex (MMC), which contributes to its prokinetic effect in the small intestine.[6][8] Simultaneously, it can inhibit the release of excitatory neurotransmitters like acetylcholine, contributing to its antispasmodic action.[5]

Caption: Core signaling pathways of this compound in the gastrointestinal tract.

Pharmacological Effects on Gastrointestinal Motility

Trimebutine's molecular actions translate into distinct, measurable effects across different segments of the GI tract.

-

Stomach: It significantly accelerates delayed gastric emptying.[10][13] This is particularly beneficial in conditions like functional dyspepsia and for patients with gastric ulcers who exhibit abnormal gastric motility.[14]

-

Small Intestine: Trimebutine is known to induce a premature phase III of the migrating motor complex (MMC), the "housekeeping" wave of contractions that clears the small bowel during fasting.[10][12][15] An intravenous injection of 100 mg systematically produces a propagated activity analogous to a spontaneous phase III.[15] This effect is suppressed by the opioid antagonist naloxone, confirming its opioid-mediated pathway.[16]

-

Colon: The drug modulates colonic contractile activity, returning it to a normal state in patients with either hyperkinetic (diarrhea-predominant) or hypokinetic (constipation-predominant) conditions.[10] It does not significantly affect normal colonic motility but reduces abnormal postprandial motor activity in IBS patients.[9]

Caption: Logical flow of this compound's dual regulatory effect on GI motility.

Quantitative Efficacy Data

Clinical studies have quantified the effects of trimebutine on GI motility parameters. The following tables summarize key findings.

Table 1: Effect of this compound on Gastric Emptying

| Study Population | Treatment Protocol | Measurement Method | Key Quantitative Finding | Reference |

| Patients with Active Gastric Ulcers (n=10) | This compound + PPI for 8 weeks | Gastric Emptying Scintigraphy | Significant improvement in gastric emptying post-treatment compared to baseline (p-value not specified). | [14] |

| Patients with Functional Dyspepsia (n=108) | This compound 300 mg BID for 4 weeks | 99mTc-Tin Colloid Semi-Solid Meal Scintigraphy | Median gastric emptying at 50 min was 75.5% in the trimebutine group vs. 66.6% in the placebo group (p = 0.036). | [13] |

Table 2: Effect of this compound on Intestinal Motility

| Study Population | Treatment Protocol | Measurement Method | Key Quantitative Finding | Reference |

| Healthy Volunteers | 100 mg Intravenous Injection | Intestinal Manometry | Systematically induced a propagated motor activity analogous to a spontaneous MMC phase III. | [15] |

| Constipated Patients | Not Specified | Not Specified | Increased the number of long spike bursts in colonic motility recordings. | [10] |

| Patients with Diarrhea-predominant IBS | Not Specified | Not Specified | Decreased the incidence of long spike bursts in colonic motility recordings. | [10] |

Key Experimental Protocols

The quantitative data presented are derived from specific, validated experimental methodologies.

Protocol for Gastric Emptying Scintigraphy

This protocol is based on the methodology used in the study by Kim et al. (2020) for functional dyspepsia patients.[13]

-

Patient Preparation: Patients are required to fast overnight for at least 8 hours. Any medication known to affect GI motility is withheld for at least 48 hours prior to the study.

-

Test Meal: A standardized semi-solid meal is prepared. A common composition is an egg-white sandwich or oatmeal.

-

Radiolabeling: The meal is radiolabeled with 1 mCi (37 MBq) of Technetium-99m (99mTc)-Tin Colloid. The radiotracer is mixed uniformly with the meal.

-

Administration: The patient consumes the radiolabeled meal within a 10-minute timeframe, along with a small volume of water (e.g., 150 mL).

-

Imaging:

-

Immediately after meal ingestion (t=0), the patient is positioned under a large-field-of-view gamma camera equipped with a low-energy, all-purpose collimator.

-

Anterior and posterior static images of the gastric region are acquired for 60 seconds.

-

Imaging is repeated at set intervals, typically 30, 50, 60, 90, and 120 minutes post-ingestion.

-

-

Data Analysis:

-

Regions of interest (ROIs) are drawn around the stomach on each image.

-

Counts within the ROI are corrected for radioactive decay. The geometric mean of the anterior and posterior counts is calculated to correct for tissue attenuation.

-

Gastric emptying is expressed as the percentage of the meal remaining in the stomach at each time point, relative to the initial counts at t=0. The percentage emptied is calculated as (100 - % remaining).

-

Protocol for Electrogastrography (EGG)

This protocol describes the general methodology for assessing gastric myoelectrical activity as referenced in the study on gastric ulcer patients.[14]

-

Patient Preparation: Patients fast overnight. The skin of the abdominal area is cleaned with alcohol to ensure good electrode contact.

-

Electrode Placement: Three to five silver/silver chloride (Ag/AgCl) cutaneous electrodes are placed on the abdomen in a specific configuration to detect the gastric electrical signal. A common placement is one electrode in the midline between the xiphoid process and the umbilicus, with other electrodes placed to the left and right. A reference electrode is placed on the flank or a limb.

-

Recording:

-

A baseline recording is taken for 30-60 minutes while the patient is in a quiet, resting state (preprandial).

-

The patient then consumes a standardized test meal (e.g., water or a light solid meal).

-

Recording continues for another 60-120 minutes postprandially.

-

-

Data Analysis:

-

The EGG signal is amplified, filtered (typically 0.01-0.5 Hz), and digitized.

-

Spectral analysis (e.g., Fast Fourier Transform) is performed on the data to determine the dominant frequency and power of the gastric slow waves.

-

Normal Frequency (Normogastria): ~3 cycles per minute (cpm), or 0.05 Hz.

-

Bradygastria: Dominant frequency < 2.5 cpm (< 0.04 Hz).

-

Tachygastria: Dominant frequency > 3.6 cpm (> 0.06 Hz).

-

The postprandial-to-preprandial power ratio is also calculated as an indicator of the gastric response to a meal.

-

Caption: Workflow for a randomized controlled trial assessing Trimebutine's efficacy.

Conclusion

This compound stands apart from other gastrointestinal agents due to its sophisticated, multi-target mechanism of action. Its ability to act as a peripheral opioid agonist across µ, δ, and κ receptors, combined with its concentration-dependent modulation of Ca²⁺ and K⁺ ion channels, allows it to intelligently regulate, rather than simply inhibit or stimulate, GI motility.[1][2][5] This dual functionality makes it an effective therapy for a spectrum of disorders, from hypomotility states like functional dyspepsia to hypermotility conditions common in IBS.[2][9] The quantitative data confirm its efficacy in accelerating gastric emptying and normalizing intestinal motor patterns. For drug development professionals and researchers, trimebutine serves as a compelling example of a successful GI motility modulator whose complex pharmacology provides a broad therapeutic window for treating functional bowel disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimebutine: a review of clinical data in terms of efficacy and safety | Khokhlov | Patient-Oriented Medicine and Pharmacy [patient-oriented.ru]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. [PDF] Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]

- 7. Trimebutine as a modulator of gastrointestinal motility | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound on gastric motility in patients with gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Effects of trimebutine on motility of the small intestine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The action of this compound on gastrointestinal motility is mediated by opiate receptors in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimebutine Maleate's Impact on Visceral Hypersensitivity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity (VH) is a cardinal pathophysiological feature of functional gastrointestinal disorders (FGIDs), most notably irritable bowel syndrome (IBS), and represents a significant challenge in clinical management.[1][2] It is characterized by a lowered pain threshold and an exaggerated response to physiological stimuli within the gastrointestinal tract.[3][4] Trimebutine maleate is a versatile therapeutic agent that has been used for decades to treat FGIDs, exhibiting a unique, multifaceted mechanism of action that extends beyond simple spasmolysis.[5][6] This technical guide provides an in-depth review of the pharmacological mechanisms by which this compound modulates visceral hypersensitivity. We consolidate findings from preclinical and clinical studies, detailing its effects on peripheral opioid receptors, ion channels, and neurotransmitter systems. Furthermore, we provide detailed experimental protocols used to evaluate its efficacy and present quantitative data in a structured format. This document aims to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development, elucidating the scientific basis for trimebutine's role in mitigating visceral pain.

Introduction to Visceral Hypersensitivity and this compound

Visceral hypersensitivity is a complex phenomenon involving sensitization at both peripheral and central levels of the nervous system.[1][2] Patients with VH experience pain and discomfort in response to stimuli, such as gut distension, that would not be perceived as painful by healthy individuals.[3] This heightened sensitivity is a primary contributor to the chronic abdominal pain that defines conditions like IBS.[1] The underlying mechanisms are multifactorial, involving neuro-immune interactions, alterations in the gut-brain axis, and changes in the expression and function of receptors and ion channels on visceral afferent nerves.[1][7]

This compound [2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate] is an agent that normalizes gastrointestinal motility and alleviates abdominal pain.[8] Its therapeutic efficacy is attributed to a complex pharmacology that includes acting as an enkephalinergic agonist and a modulator of ion channels.[5][6] Unlike conventional spasmolytics, trimebutine can address both hypermotility and hypomotility disorders, and crucially, it directly targets the mechanisms of visceral nociception.[5][9]

Core Mechanisms of Action on Visceral Nociception

Trimebutine's ability to attenuate visceral hypersensitivity stems from its concurrent action on multiple physiological targets.

Modulation of Peripheral Opioid Receptors

A primary mechanism of trimebutine is its action as an agonist on peripheral opioid receptors (mu, kappa, and delta) located on the terminals of visceral afferent nerves and within the enteric nervous system.[8][10]

-

Kappa-Opioid Receptors (κ-OR): Activation of κ-ORs is particularly effective in reducing visceral pain.[11] Trimebutine's agonism at these receptors is thought to be a key contributor to its analgesic effects.

-

Mu (μ) and Delta (δ) Opioid Receptors: Agonism at μ- and δ-receptors also contributes to the modulation of gut motility and sensation.[3][10]

By activating these receptors, trimebutine mimics the effect of endogenous enkephalins, leading to an inhibition of nociceptive signaling from the gut to the central nervous system.[6]

References

- 1. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]

- 2. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Visceral Hypersensitivity in Irritable Bowel Syndrome—Plant Metabolites in IBS Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jwatch.org [jwatch.org]

- 5. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Visceral hypersensitivity in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Trimebutine Maleate in the Enteric Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine maleate is a multifaceted pharmaceutical agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a complex and unique mechanism of action within the enteric nervous system (ENS), the intrinsic neuronal network of the gastrointestinal tract. Unlike conventional spasmolytics, trimebutine exhibits a dual, modulatory effect on gut motility, capable of both stimulating and inhibiting intestinal contractions. This whitepaper provides a comprehensive technical overview of the molecular targets of this compound in the ENS. It delves into the drug's interactions with opioid receptors, its modulation of various ion channels, and its effects on other neurotransmitter systems. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its pharmacological profile for researchers and drug development professionals.

Introduction

The enteric nervous system (ENS) is a complex network of neurons and glial cells embedded in the wall of the gastrointestinal tract, often referred to as the "second brain." It governs key digestive functions, including motility, secretion, and blood flow, largely independent of the central nervous system. Dysregulation of the ENS is a hallmark of many functional gastrointestinal disorders. This compound's therapeutic success lies in its ability to directly interact with and modulate the activity of enteric neurons and smooth muscle cells.[1][2] This document will explore the primary molecular targets that mediate these effects.

Primary Molecular Targets of this compound

Trimebutine's pharmacological activity is not attributed to a single receptor interaction but rather to its engagement with multiple targets within the ENS. This multi-target profile is central to its ability to normalize gut motility.[1][2]

Opioid Receptors

A primary mechanism of action for trimebutine is its interaction with peripheral opioid receptors, specifically the mu (µ), delta (δ), and kappa (κ) subtypes, which are abundantly expressed in the ENS.[1][3][4][5][6] Trimebutine acts as a weak agonist at these receptors.[7][8] This interaction is crucial for its modulatory effects on intestinal motility and visceral sensitivity.[3][5]

The binding of trimebutine to enteric opioid receptors can trigger a cascade of intracellular events that influence neuronal excitability and neurotransmitter release. For instance, activation of these G protein-coupled receptors can lead to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity.[9]

The following table summarizes the available quantitative data on the interaction of trimebutine and its active metabolite, N-desmethyltrimebutine, with opioid receptors.

| Compound | Receptor Subtype | Parameter | Value (µM) | Species/Tissue | Reference |

| Trimebutine | Mu (µ) | IC50 | 0.75 | Guinea-pig ileum | [1] |

| Trimebutine | Delta (δ) | IC50 | 39 | Mouse vas deferens | [1] |

| Trimebutine | Kappa (κ) | IC50 | 7.1 | Rabbit vas deferens | [1] |

| N-desmethyltrimebutine | Mu (µ), Delta (δ), Kappa (κ) | Affinity | Good affinity for all subtypes | Guinea-pig brain and myenteric plexus | [1] |

Note: While specific Ki values are not consistently reported in the literature, the IC50 values indicate a micromolar affinity for opioid receptors. Some studies suggest a higher affinity for the µ-opioid receptor subtype.[7][10]

Ion Channels

Trimebutine directly modulates the activity of several types of ion channels in enteric neurons and smooth muscle cells, which is a key component of its spasmolytic and prokinetic effects.[3][11]

Trimebutine has been shown to inhibit voltage-gated L-type calcium channels.[12] This action reduces the influx of calcium into smooth muscle cells, leading to muscle relaxation and a spasmolytic effect.[8]

The drug also affects calcium-activated potassium channels (KCa).[11] Inhibition of these channels can lead to membrane depolarization, which may contribute to its prokinetic effects under certain physiological conditions.

| Channel Type | Parameter | Value (µM) | Conditions | Species/Tissue | Reference |

| Voltage-gated Ca2+ channels | IC50 | ~30 | - | Intestinal smooth muscle cells | [12] |

Other Receptor Systems

While the primary effects of trimebutine are mediated through opioid receptors and ion channels, there is evidence suggesting interactions with other receptor systems in the ENS, albeit with less potency.

Trimebutine exhibits antimuscarinic properties, which may contribute to its spasmolytic effects by antagonizing the actions of acetylcholine, a major excitatory neurotransmitter in the ENS.[2][7][8][12] However, quantitative data on its affinity for specific muscarinic receptor subtypes (M1, M2, M3) in the gut is not well-established in the available literature.

The serotonergic system, particularly 5-HT3 and 5-HT4 receptors, plays a significant role in regulating gut motility and sensation.[13][14][15] While some studies have investigated the comparative effects of trimebutine and serotonin receptor antagonists, direct quantitative data on trimebutine's binding affinity or functional activity at these receptors is limited.[16]

Signaling Pathways and Experimental Workflows

The multifaceted interactions of trimebutine with its molecular targets trigger complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of key experimental procedures used to study them.

Caption: Opioid Receptor Signaling Pathway of Trimebutine.

Caption: Modulation of Ion Channels by Trimebutine.

Caption: Workflow for Radioligand Binding Assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of trimebutine's molecular targets.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) and selectivity of trimebutine for µ, δ, and κ opioid receptors.

Materials:

-

Tissue source: Guinea-pig ileum myenteric plexus or brain tissue homogenates.

-

Radioligands: [3H]-DAMGO (for µ receptors), [3H]-DPDPE (for δ receptors), [3H]-U69593 (for κ receptors).

-

This compound and N-desmethyltrimebutine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Nonspecific binding control (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Binding Assay: In a multi-well plate, combine the membrane preparation, the specific radioligand, and varying concentrations of trimebutine or its metabolite. For total binding, omit the test compound. For nonspecific binding, add a high concentration of naloxone.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the trimebutine concentration. Determine the IC50 value (the concentration of trimebutine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To characterize the effects of trimebutine on ion channel currents (e.g., L-type Ca2+, KCa) in isolated enteric neurons or smooth muscle cells.

Materials:

-

Isolated single cells from intestinal smooth muscle or myenteric plexus.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions tailored to isolate the specific ion current of interest.

-

This compound.

Procedure:

-

Cell Preparation: Isolate single cells from the desired tissue using enzymatic digestion.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with the appropriate intracellular solution.

-

Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

-

Current Recording: Apply a series of voltage steps (voltage-clamp protocol) to elicit the ion channel currents of interest and record the resulting currents.

-

Drug Application: Perfuse the cell with an extracellular solution containing trimebutine at various concentrations and repeat the voltage-clamp protocol.

-

Data Analysis: Measure the amplitude of the ion channel currents before and after the application of trimebutine. Construct concentration-response curves to determine the IC50 for channel inhibition.

In Vitro Functional Assay: Isolated Organ Bath

Objective: To assess the functional effects of trimebutine on the contractility of isolated intestinal segments.

Materials:

-

Segments of small or large intestine from experimental animals (e.g., guinea-pig ileum).

-

Organ bath system with a tissue chamber, force transducer, and data acquisition system.

-

Physiological salt solution (e.g., Krebs solution), gassed with 95% O2 / 5% CO2.

-

This compound.

-

Contractile agonists (e.g., acetylcholine, high potassium solution).

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect a segment of the intestine. Clean the segment and mount it in the organ bath chamber filled with gassed physiological salt solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Contractile Response: Elicit contractions by adding a contractile agonist to the bath. Record the isometric tension generated by the tissue.

-

Effect of Trimebutine: After washing out the agonist, pre-incubate the tissue with trimebutine for a set time, and then re-introduce the contractile agonist.

-

Data Analysis: Compare the amplitude and frequency of contractions in the presence and absence of trimebutine to determine its inhibitory or stimulatory effects.

Conclusion

This compound exerts its therapeutic effects on the gastrointestinal tract through a complex and multimodal mechanism of action within the enteric nervous system. Its ability to interact with peripheral opioid receptors and modulate various ion channels allows for a nuanced regulation of intestinal motility, making it an effective treatment for both hyper- and hypo-motility disorders. The quantitative data and experimental protocols presented in this whitepaper provide a detailed foundation for further research into the pharmacology of trimebutine and the development of novel therapeutics for functional gastrointestinal disorders. Further investigation is warranted to fully elucidate the quantitative contributions of its interactions with muscarinic and serotonergic receptor systems to its overall clinical profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. zenodo.org [zenodo.org]

- 3. Trimebutine as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]

- 7. [PDF] Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. | Semantic Scholar [semanticscholar.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. upcommons.upc.edu [upcommons.upc.edu]

- 11. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Muscarinic receptor subtype selective toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation by 5-HT3 and 5-HT4 receptors of the release of 5-hydroxytryptamine from the guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Effects of serotonin 5-HT3 receptor antagonists on stress-induced colonic hyperalgesia and diarrhoea in rats: a comparative study with opioid receptor agonists, a muscarinic receptor antagonist and a synthetic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Effects of Trimebutine Maleate on Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of Trimebutine Maleate on smooth muscle cells. Trimebutine is a spasmolytic agent known for its regulatory effects on gastrointestinal motility, exhibiting both excitatory and inhibitory actions depending on the concentration and the physiological state of the smooth muscle.[1] This document synthesizes findings from multiple studies to elucidate the compound's mechanisms of action at the cellular level, focusing on its interactions with ion channels and receptors.

Core Mechanisms of Action

This compound's effects on smooth muscle cells are multifaceted, primarily involving the modulation of ion channels and interaction with opioid receptors. These actions collectively alter membrane potential, intracellular calcium concentration, and ultimately, the contractile state of the muscle.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various in-vitro studies on the effects of this compound on different ion channels in smooth muscle cells.

Table 1: Inhibitory Effects of Trimebutine on Voltage-Dependent Ca²⁺ Currents

| Parameter | Cell Type | Holding Potential | Trimebutine Concentration | Value | Reference |

| IC₅₀ | Rabbit Ileal Smooth Muscle | -40 mV | 3-100 µM | 7 µM | [2][3] |

| IC₅₀ | Rabbit Ileal Smooth Muscle | -60 mV | 3-100 µM | 36 µM | [2][3] |

| Inactivation Curve Shift | Rabbit Ileal Smooth Muscle | - | 30 µM | 18 mV (negative direction) | [2][3] |

Table 2: Inhibitory Effects of Trimebutine on K⁺ Currents

| Parameter | Cell Type | Current Type | Trimebutine Concentration | Value | Reference |

| IC₅₀ | Rabbit Ileal Smooth Muscle | Voltage-dependent K⁺ current (IKv) | - | 7.6 µM | [4] |

| IC₅₀ | Rabbit Ileal Smooth Muscle | Ca²⁺-activated K⁺ current (IKCa) | - | 23.5 µM | [4] |

| Inhibition | Guinea Pig Colonic Smooth Muscle | Large conductance Ca²⁺-activated K⁺ (BKca) current | 1-300 µM | Dose-dependent inhibition | [5] |

Table 3: Effects of Trimebutine on Na⁺ Currents

| Parameter | Cell Type | Trimebutine Concentration | Value | Reference |

| IC₅₀ | Rat Dorsal Root Ganglia Neurons | - | 0.83 ± 0.09 µM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on Trimebutine's effects.

Whole-Cell Patch-Clamp Technique

This technique is employed to record ion currents across the membrane of a single smooth muscle cell.[2][4][5][7][8][9]

-

Cell Isolation: Smooth muscle cells are enzymatically dispersed from tissues such as the rabbit ileum or guinea pig colon.[4][10] A common method involves incubation in a Ca²⁺-free solution containing enzymes like papain and collagenase, followed by gentle trituration.

-

Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution (e.g., containing KCl, Mg-ATP, EGTA, and HEPES, buffered to a physiological pH) and pressed against a single smooth muscle cell to form a high-resistance "giga-seal".[9][11]

-

Whole-Cell Configuration: Suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.[9] The membrane potential is then "clamped" at a desired voltage.

-

Data Acquisition: Voltage steps are applied to elicit ion currents, which are recorded and amplified. This compound is applied to the bath solution at varying concentrations to determine its effect on the recorded currents.[2][5] For studying voltage-dependent inactivation, the holding potential is varied.[2][3]

Isometric Force Transduction

This method measures the contractility of smooth muscle strips.[5]

-

Tissue Preparation: Longitudinal or circular smooth muscle strips are dissected from the desired organ (e.g., guinea pig colon) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.

-

Force Measurement: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer. The transducer records changes in tension as the muscle contracts and relaxes.

-

Experimental Procedure: After an equilibration period, the spontaneous contractile activity is recorded. This compound is then added to the organ bath in a cumulative manner to establish a concentration-response relationship.

Fura-2 Fluorometry for Intracellular Ca²⁺ Measurement

This technique allows for the real-time measurement of intracellular calcium concentration ([Ca²⁺]i).[12]

-

Cell Loading: Isolated smooth muscle cells or intact tissue strips are incubated with the membrane-permeant form of the fluorescent Ca²⁺ indicator, Fura-2 AM. Once inside the cell, esterases cleave the AM group, trapping the dye.

-

Fluorescence Measurement: The cells are then illuminated with alternating wavelengths of light (typically 340 nm and 380 nm). Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺.

-

Data Analysis: The ratio of the fluorescence emitted at 510 nm when excited at 340 nm and 380 nm is calculated. This ratio is proportional to the [Ca²⁺]i. Changes in this ratio are monitored before and after the application of this compound to assess its impact on intracellular calcium levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in-vitro characterization.

Caption: Signaling pathways of this compound in smooth muscle cells.

Caption: Experimental workflow for in-vitro analysis of this compound.

Discussion of Dual Effects

The dual excitatory and inhibitory effects of this compound can be explained by its concentration-dependent actions on different ion channels.[1]

-

Excitatory Effects (at lower concentrations): At lower concentrations (e.g., 1-10 µM), Trimebutine's inhibitory effect on K⁺ channels is more pronounced.[1][4] This reduction in outward K⁺ current leads to membrane depolarization, which can increase the opening probability of voltage-dependent Ca²⁺ channels, thereby promoting smooth muscle contraction.[4]

-

Inhibitory Effects (at higher concentrations): At higher concentrations (e.g., 30-300 µM), the inhibitory effect on L-type Ca²⁺ channels becomes dominant.[1][5] This significantly reduces Ca²⁺ influx, overriding the depolarizing effect of K⁺ channel blockade and leading to smooth muscle relaxation.[2][12] Furthermore, Trimebutine has been shown to inhibit Ca²⁺ release from intracellular stores, contributing to its inhibitory action.[12] Its weak agonistic activity at µ-opioid receptors can also indirectly inhibit contractility by reducing the release of excitatory neurotransmitters like acetylcholine.[13][14]

Conclusion

In-vitro studies have revealed that this compound is a versatile modulator of smooth muscle cell function. Its complex pharmacological profile, characterized by concentration-dependent interactions with multiple ion channels (Ca²⁺, K⁺, and Na⁺) and opioid receptors, underlies its dual regulatory effects on smooth muscle contractility. This technical guide provides a comprehensive overview of the key quantitative data, experimental protocols, and signaling pathways involved, serving as a valuable resource for researchers in the field of smooth muscle physiology and pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Open Access) Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells. (1993) | Masaaki Nagasaki | 20 Citations [scispace.com]

- 4. Effect of trimebutine on K+ current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound has inhibitory effects on the voltage-dependent Ca2+ inward current and other membrane currents in intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Patch clamp - Wikipedia [en.wikipedia.org]

- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 10. Dual effects of trimebutine on electrical responses of gastric smooth muscles in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. personal.utdallas.edu [personal.utdallas.edu]

- 12. Effects of trimebutine on cytosolic Ca2+ and force transitions in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SMPDB [smpdb.ca]

The Prokinetic Agent Trimebutine Maleate: A Comprehensive Technical Guide

An In-depth Review of the Discovery, Development, and Mechanism of Action of a Key Gastrointestinal Motility Modulator

Abstract

Trimebutine maleate, a multifaceted prokinetic agent, has been a cornerstone in the management of functional gastrointestinal disorders for decades. Its unique regulatory effects on gut motility, acting as both a spasmolytic and a prokinetic agent, stem from a complex mechanism of action involving interactions with peripheral opioid receptors and modulation of ion channels. This technical guide provides a comprehensive overview of the discovery, development, and pharmacology of this compound, with a focus on its prokinetic properties. Detailed summaries of its receptor binding affinity, pharmacokinetic profile, and clinical efficacy are presented, supported by in-depth descriptions of key experimental protocols. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular and physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a thorough technical understanding of this compound.

Introduction: Discovery and Development

Trimebutine, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, was first synthesized in the 1960s.[1] Its development was driven by the need for an agent that could normalize disordered gastrointestinal motility, a hallmark of functional bowel disorders like Irritable Bowel Syndrome (IBS) and functional dyspepsia.[1] French patent FR 2,369M, granted in 1962, describes the initial synthesis of trimebutine.[2] Subsequent pharmaceutical development led to the formulation of this compound, which has been marketed in several countries since 1969 for the treatment of these conditions.[2][3]

The synthesis of this compound has evolved over the years. An early method involved the reaction of 3,4,5-trimethoxy benzoyl chloride with 2-(dimethylamino)-2-phenylbutanol in benzene.[4] A later process described the transesterification between the methyl ester of 3,4,5-trimethoxy-benzoic acid and 2-(dimethylamino)-2-phenylbutanol.[4] More recent synthetic routes aim to improve yield and reduce the use of hazardous materials.[5] One such method involves the reduction of 2-amino-2-phenylbutyric acid to 2-amino-2-phenylbutanol, followed by amine methylation and subsequent esterification with 3,4,5-trimethoxybenzoyl chloride.[5] The final step in the pharmaceutical preparation is the salt formation with maleic acid in a suitable solvent like isopropanol to yield this compound.[6]

Mechanism of Action: A Multifaceted Approach

This compound's efficacy as a prokinetic agent is attributed to its complex and multimodal mechanism of action, which primarily targets the enteric nervous system and gastrointestinal smooth muscle.[7]

Opioid Receptor Modulation

A key aspect of trimebutine's action is its interaction with peripheral opioid receptors (mu, delta, and kappa) in the gastrointestinal tract.[1][7] Unlike traditional opioids, trimebutine acts as a non-selective, weak agonist at these receptors.[2] This interaction is crucial for its ability to normalize gut motility, either stimulating or inhibiting it depending on the baseline physiological state.[1]

Ion Channel Modulation

Trimebutine also exerts its effects by modulating various ion channels in gastrointestinal smooth muscle cells. At lower concentrations, it can enhance muscle contractions by reducing outward potassium currents (specifically BKca channels), leading to membrane depolarization.[8] Conversely, at higher concentrations, it can inhibit L-type calcium channels, leading to muscle relaxation and a spasmolytic effect.[8] This dual, concentration-dependent action on ion channels contributes significantly to its regulatory effect on gut motility.[8]

Effects on Neurotransmitter and Peptide Release

Trimebutine has been shown to modulate the release of various gastrointestinal peptides and neurotransmitters that play a role in regulating motility. For instance, in dogs, it can increase the release of motilin, a hormone that stimulates gastric and intestinal motility.[9] It has also been suggested to influence the release of other peptides like vasoactive intestinal peptide (VIP), gastrin, and glucagon.[9] Furthermore, trimebutine can inhibit the release of glutamate from presynaptic terminals, an effect attributed to its sodium channel blocking activity, which may contribute to its visceral analgesic properties.[2]

Quantitative Data

Opioid Receptor Binding Affinity

The interaction of trimebutine with opioid receptors has been quantified in radioligand binding assays. The following table summarizes the 50% inhibitory concentration (IC50) values of trimebutine for the mu, delta, and kappa opioid receptors.

| Receptor Subtype | Ligand | Tissue Preparation | IC50 (µM) | Reference |

| Mu (µ) | [3H]Naloxone | Guinea-pig ileum | 0.75 | [2] |

| Delta (δ) | [3H]Naloxone | Mouse vas deferens | 39 | [2] |

| Kappa (κ) | [3H]Naloxone | Rabbit vas deferens | 7.1 | [2] |

Lower IC50 values indicate higher binding affinity.

Pharmacokinetic Profile in Humans

The pharmacokinetic properties of this compound have been investigated in several studies in healthy human volunteers. The data can vary depending on the formulation (immediate-release vs. sustained-release) and the analytical methods used. The following tables provide a summary of key pharmacokinetic parameters for both trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine).

Table 2: Pharmacokinetics of Trimebutine in Healthy Adults

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| Immediate Release | 200 mg | - | 0.80 | 2.77 | - | [10][11] |

| Sustained Release | 300 mg (multiple doses) | 35.67 ± 22.20 | 3.15 ± 1.88 | 20.79 ± 13.31 | 252.08 ± 150.36 (AUCss) | [12] |

Table 3: Pharmacokinetics of N-monodesmethyltrimebutine (nor-trimebutine) in Healthy Adults

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| Immediate Release | 2 x 100 mg | 1343.49 ± 585.58 | - | - | 8197.19 ± 3995.23 (AUC0-36) | [13] |

| Sustained Release | 300 mg (multiple doses) | 1571.81 ± 823.17 | -0.25 ± 11.26 | 9.80 ± 2.45 | 11254.86 ± 5746.62 (AUCss) | [12] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; AUCss: Area under the curve at steady state.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity of trimebutine for mu, delta, and kappa opioid receptors.

Materials:

-

Membrane preparations from guinea-pig ileum (rich in µ-receptors), mouse vas deferens (rich in δ-receptors), and rabbit vas deferens (rich in κ-receptors).[2]

-

Radioligand: [3H]Naloxone.[2]

-

This compound solutions of varying concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Tissues are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the opioid receptors. The final membrane pellet is resuspended in the incubation buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand ([3H]Naloxone) and varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of trimebutine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding data.

In Vivo Gastrointestinal Motility Study in Rodents (Charcoal Meal Transit)

Objective: To evaluate the prokinetic effect of this compound on gastrointestinal transit in mice or rats.

Materials:

-

Male Wistar rats or mice, fasted overnight with free access to water.

-

This compound solution or vehicle (control).

-

Charcoal meal: a suspension of charcoal (e.g., 5-10%) in a non-absorbable vehicle (e.g., 0.5% methylcellulose or 10% gum arabic).

-

Oral gavage needles.

Procedure:

-

Animal Dosing: Animals are randomly assigned to treatment groups and administered this compound or vehicle orally via gavage.

-

Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30-60 minutes), a fixed volume of the charcoal meal is administered orally to each animal.

-

Transit Time: After a specific period (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation.

-

Measurement: The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

-

Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. The results from the trimebutine-treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Clinical Trial for Functional Dyspepsia

Objective: To assess the efficacy and safety of this compound in patients with functional dyspepsia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, prospective study.[14]

Patient Population:

-

Inclusion Criteria: Male and non-pregnant female subjects aged 18-75 years with a diagnosis of functional dyspepsia according to Rome III or IV criteria.[14]

-

Exclusion Criteria: Presence of organic gastrointestinal diseases, severe concomitant illnesses, or use of medications that could affect gastrointestinal motility.

Treatment:

-

Patients are randomized to receive either this compound (e.g., 200 mg three times daily or 300 mg twice daily) or a matching placebo for a specified duration (e.g., 4-8 weeks).[14][15]

Efficacy Assessments:

-

Primary Endpoint: Change from baseline in the severity of dyspeptic symptoms, often measured using a validated questionnaire such as the Glasgow Dyspepsia Severity Score (GDSS).[14]

-

Secondary Endpoints: Assessment of individual symptoms (e.g., postprandial fullness, early satiety, epigastric pain), overall patient satisfaction, and in some studies, objective measures like gastric emptying time using scintigraphy.[14]

Safety Assessments:

-

Monitoring and recording of all adverse events throughout the study period.

-

Laboratory safety tests at baseline and at the end of the study.

Statistical Analysis:

-

The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population.

-

Appropriate statistical tests (e.g., ANCOVA) are used to compare the change in symptom scores between the trimebutine and placebo groups.

Mandatory Visualizations

Caption: Trimebutine's multifaceted mechanism of action.

Caption: Workflow for preclinical and clinical evaluation.

Caption: Logical flow from pharmacology to clinical use.

Conclusion

This compound stands out as a valuable therapeutic agent for functional gastrointestinal disorders due to its unique and complex mechanism of action. By acting as a modulator of peripheral opioid receptors and ion channels, it effectively normalizes gastrointestinal motility, providing relief from symptoms of both hyper- and hypo-motility. The extensive preclinical and clinical research summarized in this guide underscores its efficacy and safety profile. A thorough understanding of its pharmacological and pharmacokinetic properties, as detailed in this document, is essential for its optimal clinical application and for guiding future research into novel prokinetic agents.

References

- 1. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2001047515A1 - Use of trimebutine for treating pain - Google Patents [patents.google.com]